6-Amino-4-bromobenzofuran-7-carboxamide

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

6-Amino-4-bromobenzofuran-7-carboxamide is a research compound featuring a 4-bromo, 6-amino, and 7-carboxamide substitution pattern. The 4-bromo substituent provides a strategic synthetic handle for Suzuki or Buchwald-Hartwig cross-coupling, enabling modular diversification. The 6-amino group and 7-carboxamide create a distinct electronic and hydrogen-bonding profile. This compound serves as a differentiated starting point for PARP or kinase inhibitor discovery. Secure this high-purity research intermediate for proprietary SAR studies.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Cat. No. B13662521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-bromobenzofuran-7-carboxamide
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESC1=COC2=C(C(=CC(=C21)Br)N)C(=O)N
InChIInChI=1S/C9H7BrN2O2/c10-5-3-6(11)7(9(12)13)8-4(5)1-2-14-8/h1-3H,11H2,(H2,12,13)
InChIKeyDQTMYOHPVFFAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-4-bromobenzofuran-7-carboxamide: Structural Positioning and Differentiation for Scientific Procurement


6-Amino-4-bromobenzofuran-7-carboxamide is a polysubstituted benzofuran derivative featuring an amino group at position 6, a bromine atom at position 4, and a carboxamide moiety at position 7 of the benzofuran scaffold. The benzofuran-7-carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, serving as the core structure for multiple PARP inhibitors including Mefuparib and optimized clinical candidates with IC50 values in the low nanomolar range [1][2]. The compound's specific substitution pattern—combining an electron-withdrawing bromo substituent, an electron-donating amino group, and a hydrogen-bond-capable carboxamide—creates a distinct electronic and steric profile relative to other benzofuran carboxamide analogs [3][4]. While the compound has been cataloged as a research intermediate, there are currently no peer-reviewed publications reporting quantitative biological activity data, physicochemical parameters, or head-to-head comparative studies for this specific compound in the open scientific literature as of April 2026 [5].

Why 6-Amino-4-bromobenzofuran-7-carboxamide Cannot Be Substituted by Generic Benzofuran Carboxamides


Generic substitution with other benzofuran carboxamide derivatives is scientifically invalid because the position and identity of substituents on the benzofuran scaffold fundamentally alter both synthetic reactivity and biological target engagement. In the benzofuran-7-carboxamide series, the presence of the 7-carboxamide is essential for maintaining the intramolecular hydrogen bond network required for PARP pharmacophore conformation [1]. The 4-position bromo substituent in the target compound serves as a critical synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) that enable modular diversification—a capability absent in non-halogenated analogs or compounds brominated at different positions (e.g., 5-bromo or 6-bromo derivatives) [2]. The 6-amino group introduces electron-donating character that alters the aromatic ring's electronic density, directly influencing both the compound's reactivity profile in subsequent derivatization steps and its potential hydrogen-bonding interactions with biological targets [3]. Halogeno-benzofuran derivatives have demonstrated selective cytotoxicity profiles against leukemia cells that vary with halogen position and identity [4]. Without quantitative comparative data for the target compound itself, procurement decisions must rely on structural differentiation and intended synthetic utility rather than assumed functional equivalence.

6-Amino-4-bromobenzofuran-7-carboxamide: Quantitative Comparative Evidence for Scientific Procurement Decisions


Comparative Synthetic Utility: 4-Bromo Substituent Enables Cross-Coupling Diversification Not Accessible to Non-Halogenated Analogs

The presence of a bromine atom at the 4-position of the benzofuran scaffold provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is completely absent in non-halogenated benzofuran-7-carboxamide derivatives. While the unsubstituted parent benzofuran-7-carboxamide scaffold (IC50 = 9.45 μM as a PARP-1 inhibitor core) lacks any synthetic diversification point at the 4-position, the 6-amino-4-bromo substitution pattern enables modular derivatization while preserving the pharmacophoric 7-carboxamide intact [1][2]. The 4-bromo substituent serves as an orthogonal reactive site that does not interfere with the amino group at position 6, allowing sequential or orthogonal functionalization strategies not feasible with other regioisomers (e.g., 5-bromo or 6-bromo analogs) [3].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Benzofuran-7-carboxamide Scaffold Demonstrates Validated PARP Inhibitory Activity Across Multiple Independent Studies

The benzofuran-7-carboxamide scaffold is a validated pharmacophore for PARP enzyme inhibition, with multiple independent research groups reporting potent activity. An unsubstituted 2,3-dihydrobenzofuran-7-carboxamide core exhibited PARP-1 IC50 = 9.45 μM, while optimized derivatives achieved IC50 values of 20.5 nM (compound 7c) and 40 nM (compound 42) [1][2][3]. More recently, a benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor S12 demonstrated IC50 values of 21.8 nM (PARP1) and 30.2 nM (c-Met), with in vivo tumor growth inhibition of 67–72% in HCT116OR xenograft models [4]. The lead optimization of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide (PARP-1 IC50 = 434 nM) yielded a tetrazolyl analog (compound 51) with 12-fold improved potency (IC50 = 35 nM) [5]. While the 6-amino-4-bromo substitution pattern has not been independently evaluated, these class-wide data establish the 7-carboxamide benzofuran scaffold as a productive starting point for PARP inhibitor development.

PARP Inhibition Cancer Research DNA Damage Repair

Regioisomeric Differentiation: 4-Bromo Substitution Pattern Distinct from 5-Bromo and 6-Bromo Benzofuran Carboxamide Analogs

The 4-bromo substitution in 6-amino-4-bromobenzofuran-7-carboxamide represents a specific regioisomeric pattern that is chemically and sterically distinct from other brominated benzofuran carboxamide derivatives. Comparative analysis of commercially cataloged analogs reveals three primary regioisomeric variations: 3-amino-6-bromobenzofuran-2-carboxamide (CAS 1823904-92-2; molecular weight 255.07; XLogP3 = 2.1; TPSA = 82.2 Ų) [1]; 5-bromobenzofuran-2-carboxamide (CAS 35351-21-4) [2]; and 3-amino-5-bromobenzofuran-2-carboxamide [3]. Each regioisomer presents a different spatial arrangement of the bromine atom relative to the carboxamide and amino groups, which directly affects the trajectory and accessibility of cross-coupling reactions and the resulting derivatives' three-dimensional conformations. The 4-bromo substitution on the benzofuran-7-carboxamide core positions the reactive halogen ortho to the furan oxygen and adjacent to the carboxamide-bearing aromatic ring, creating a unique steric environment for palladium catalyst approach compared to 5-bromo or 6-bromo analogs [4].

Regioisomer Comparison Structure-Activity Relationship Synthetic Intermediate

Validated Application Scenarios for 6-Amino-4-bromobenzofuran-7-carboxamide in Research and Industrial Settings


Custom Synthesis of Diversified PARP Inhibitor Libraries via 4-Position Cross-Coupling

The 4-bromo substituent in 6-amino-4-bromobenzofuran-7-carboxamide provides a strategic synthetic handle for generating focused libraries of PARP-targeting compounds through palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Given that the benzofuran-7-carboxamide scaffold has yielded PARP-1 inhibitors with IC50 values ranging from 9.45 μM (unsubstituted core) to 20.5 nM (optimized derivatives) across multiple independent studies, the ability to introduce diverse aryl or heteroaryl moieties at the 4-position while retaining the 7-carboxamide pharmacophore enables systematic exploration of structure-activity relationships targeting the PARP enzyme family [1][2]. The orthogonal reactivity of the 4-bromo and 6-amino substituents allows for sequential functionalization strategies that are not feasible with other regioisomers [3].

Intermediate for Halogenated Benzofuran-Derived Kinase Inhibitor Scaffolds

Benzofuran carboxamide derivatives have demonstrated utility as kinase inhibitor scaffolds, with examples including the development of benzofuran-2-carboxamide derivatives as immunomodulatory agents blocking CCL20-induced chemotaxis and inhibiting colon cancer cell growth [1]. The 6-amino-4-bromobenzofuran-7-carboxamide scaffold, with its distinct substitution pattern, provides a differentiated starting point for medicinal chemistry campaigns targeting kinases where the 7-carboxamide moiety may engage the hinge-binding region and the 4-position serves as a vector for accessing selectivity pockets. This application is particularly relevant given that halogeno-benzofuran derivatives have shown selective toxicity toward human leukemia cells in comparative studies of fourteen new benzofuran derivatives including six brominated compounds [2].

Reference Standard for Analytical Method Development and Quality Control

The compound serves as a structurally defined reference standard for analytical method development and quality control in synthetic chemistry workflows. Its well-defined substitution pattern (4-bromo, 6-amino, 7-carboxamide) and commercial availability (from select research chemical suppliers) make it suitable for HPLC method validation, LC-MS calibration, and NMR spectral library construction. This application is distinct from the compound's use as a synthetic intermediate and relies on its structural uniqueness and defined molecular identity. The absence of reported biological data for this specific compound does not diminish its utility as an analytical reference material.

In-House Lead Optimization Starting Point Requiring Internal Validation

For research programs targeting PARP enzymes or related therapeutic areas, 6-amino-4-bromobenzofuran-7-carboxamide represents a structurally differentiated starting point that has not been extensively profiled in the public domain. This creates an opportunity for organizations to conduct proprietary structure-activity relationship studies without competing against pre-existing public data. However, this scenario requires internal validation: the compound's activity, selectivity, and physicochemical properties must be empirically determined through in-house assays, as no peer-reviewed quantitative data are currently available. Procurement decisions should be based on the compound's structural differentiation (4-bromo, 6-amino, 7-carboxamide pattern) and its position within a validated benzofuran-7-carboxamide chemical space, rather than on assumed biological activity [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-4-bromobenzofuran-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.